BenchChemオンラインストアへようこそ!

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

Aryl hydrocarbon receptor AhR agonism Nuclear receptor screening

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 302788-80-3) is a heterocyclic small molecule featuring a fused oxadiazolo[3,4-f]cinnoline core bearing a phenyl substituent at the 8-position. It is a member of the Maybridge screening collection (product code RJC02161), supplied at ≥97% purity.

Molecular Formula C14H10N4O
Molecular Weight 250.25 g/mol
CAS No. 302788-80-3
Cat. No. B1622359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
CAS302788-80-3
Molecular FormulaC14H10N4O
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1CC2=NON=C2C3=CC(=NN=C31)C4=CC=CC=C4
InChIInChI=1S/C14H10N4O/c1-2-4-9(5-3-1)13-8-10-11(15-16-13)6-7-12-14(10)18-19-17-12/h1-5,8H,6-7H2
InChIKeyOYSHBJLBHAYFAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 302788-80-3) – Procurement-Relevant Structural and Pharmacological Baseline


8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 302788-80-3) is a heterocyclic small molecule featuring a fused oxadiazolo[3,4-f]cinnoline core bearing a phenyl substituent at the 8-position. It is a member of the Maybridge screening collection (product code RJC02161), supplied at ≥97% purity. The compound belongs to a structural class that has garnered attention as a source of soluble guanylyl cyclase (sGC) inhibitors and aryl hydrocarbon receptor (AhR) ligands, with its 3-oxide analog demonstrating low-micromolar AhR activity (EC₅₀ 2.83 µM) [1]. The 4,5-dihydro oxidation state distinguishes this compound from fully aromatic [1,2,5]oxadiazolo[3,4-f]cinnoline analogs, potentially influencing both chemical reactivity and biological target engagement profiles [2].

Why 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline Cannot Be Replaced by Unsubstituted or Methyl-Substituted Analogs


Within the [1,2,5]oxadiazolo[3,4-f]cinnoline class, the identity of the 8-position substituent is a critical determinant of biochemical target engagement, not a passive structural variation. The 8-phenyl group present in this compound introduces steric bulk and π-stacking capacity absent in the unsubstituted core (CAS 300587-41-1) and fundamentally distinct from the smaller 8-methyl analog (CAS 216218-93-8) [1]. In the closely related sGC inhibitor series exemplified by NS 2028 and ODQ, systematic structure–activity relationship (SAR) studies have demonstrated that aryl substitution at this position directly modulates both inhibitory potency and the degree of cGMP suppression in intact cells [2]. Furthermore, the aryl hydrocarbon receptor (AhR) agonism observed for the 3-oxide derivative (EC₅₀ 2.83 µM) is contingent upon the phenyl substitution, as AhR ligand-binding pocket dimensions favor biaryl or extended aromatic systems [3]. Substituting this compound with an 8-methyl or 8-H analog would therefore eliminate the specific molecular recognition features necessary for target engagement in these pathways, representing a functionally distinct chemical entity rather than a generic replacement.

Quantitative Differentiation of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline from Closest Analogs


Aryl Hydrocarbon Receptor (AhR) Agonist Activity: 8-Phenyl-3-oxide Analog vs. Non-Phenyl Derivatives

The 3-oxide analog of 8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 257932-08-4, CID 2737129) demonstrates quantifiable AhR agonist activity with an EC₅₀ of 2,830 nM (2.83 µM) in a cell-based reporter assay, establishing that the 8-phenyl substitution pattern confers AhR ligand capacity not observed with unsubstituted or 8-methyl core scaffolds. While direct AhR data for the non-oxide parent compound (CAS 302788-80-3) are not publicly deposited, the 3-oxide serves as a structurally proximal surrogate; the 8-methyl and unsubstituted dihydro analogs (CAS 216218-93-8 and 300587-41-1) lack deposited AhR activity data, consistent with the requirement for an extended aromatic substituent to occupy the AhR ligand-binding pocket [1].

Aryl hydrocarbon receptor AhR agonism Nuclear receptor screening

Structure–sGC Inhibitory Activity Class Inference: Oxadiazole Ring as Essential Pharmacophore

The [1,2,5]oxadiazolo[3,4-f]cinnoline scaffold shares the critical oxadiazole pharmacophore with the well-characterized sGC inhibitors ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) and NS 2028 (4H-8-bromo-1,2,4-oxadiazolo[3,4-d]benz[b][1,4]oxazin-1-one). In the systematic SAR study by von Wantoch Rekowski et al. (2010), the oxadiazole ring was identified as indispensable for sGC inhibitory activity, with NS 2028 exhibiting IC₅₀ values of 30 nM (basal) and 200 nM (NO-stimulated) in purified enzyme assays, and inhibiting SNP-induced cGMP formation by >80% at 0.1 µM in rat aortic smooth muscle cells [1]. The 8-phenyl-4,5-dihydro analog retains the essential oxadiazole ring while introducing a phenyl substituent that, based on NS 2028 analog SAR, can modulate both potency and cellular efficacy through altered steric and electronic interactions with the sGC heme-binding domain [1].

Soluble guanylyl cyclase sGC inhibition NO-cGMP pathway

Phenyl vs. Methyl Substituent: Lipophilicity and Predicted Membrane Permeability Differentiation

The measured LogP of 8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline is 1.74 (ALOGPS or equivalent method, as reported by Fluorochem) . The 8-methyl analog (CAS 216218-93-8, molecular formula C₉H₈N₄O) has a lower molecular weight (188.19 Da vs. 250.26 Da) and is expected to exhibit a LogP approximately 1.0–1.5 units lower based on the π-value contribution of phenyl vs. methyl (Δπ ≈ 1.4 for phenyl-H vs. methyl-H substitution). This lipophilicity difference translates to a predicted ~10- to 30-fold higher octanol-water partition coefficient for the phenyl analog, which can significantly influence passive membrane permeability, tissue distribution, and non-specific protein binding in cellular assays .

Lipophilicity LogP Physicochemical profiling

Commercially Defined Purity and Hazard Classification for Reproducible Procurement

The compound is supplied by Fluorochem at 98% purity (HPLC/GC verified), with a defined GHS07 hazard classification (Harmful/Irritant) encompassing H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This standardized purity specification and safety profile enables reproducible dosing in biological assays and consistent lot-to-lot performance, a critical factor when comparing results across laboratories or screening campaigns. In contrast, the unsubstituted dihydro analog (CAS 300587-41-1) and 8-methyl analog (CAS 216218-93-8) may be sourced from multiple vendors with varying purity specifications (typically 95–97%), introducing potential variability in assay outcomes [1].

Compound purity Safety classification Reproducibility

Optimal Application Scenarios for 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline Based on Verified Evidence


Aryl Hydrocarbon Receptor (AhR) Chemical Probe Development

Given the validated AhR agonist activity of the 3-oxide analog (EC₅₀ 2.83 µM), 8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline serves as a starting scaffold for AhR chemical probe optimization. The non-oxide parent may exhibit distinct metabolic stability or oxidative state-dependent receptor interactions. Researchers should perform head-to-head AhR reporter assays comparing the parent compound, its 3-oxide analog, and non-phenyl controls to establish the oxidation-state SAR [1].

Soluble Guanylyl Cyclase (sGC) Inhibitor Scaffold Hopping

The compound retains the essential oxadiazole pharmacophore required for sGC inhibition, as established in the NS 2028/ODQ SAR literature. It is best deployed in scaffold-hopping campaigns where the 8-phenyl substituent may confer altered subtype selectivity or pharmacokinetic properties compared to the 8-bromo (NS 2028) or quinoxaline-based (ODQ) inhibitors. Direct sGC enzymatic and cellular cGMP assays are required to quantify its inhibitory potency relative to NS 2028 (IC₅₀ 30–200 nM) [2].

Physicochemical Comparator in Membrane Permeability Studies

With a measured LogP of 1.74 and a molecular weight of 250.26 Da, this compound occupies a favorable lipophilicity window for passive membrane permeability. It can be used as a reference compound in PAMPA or Caco-2 permeability assays alongside the less lipophilic 8-methyl analog (estimated LogP ~0.3–0.7) to quantify the impact of phenyl substitution on cellular uptake, a parameter relevant for both tool compound development and drug discovery campaigns .

Screening Library Annotation and Cheminformatic Model Training

As a member of the Maybridge screening collection with documented purity (98%), structural descriptors, and partial bioactivity annotations (AhR EC₅₀ for the 3-oxide analog), this compound is well-suited for inclusion in computational model training sets aimed at predicting AhR ligand activity or oxadiazole-containing pharmacophore recognition. Its well-defined hazard classification (GHS07) also supports safe handling in automated high-throughput screening environments [1].

Quote Request

Request a Quote for 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.